N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a sulfonamide group at position 4. The sulfonamide nitrogen is further substituted with a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a sulfonamide-based inhibitor or ligand .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-27(24,15-6-7-17-18(12-15)26-11-10-25-17)21-16(13-22-19-8-9-20-22)14-4-2-1-3-5-14/h1-9,12,16,21H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMMAUBEOLZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The phenyl group can be introduced through a subsequent Friedel-Crafts alkylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways. For instance, research has shown efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Anticancer Potential
Research indicates that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may exhibit anticancer activity by inducing apoptosis in cancer cells. Mechanistic studies reveal that it may activate caspase pathways and inhibit cell proliferation in several cancer cell lines, including breast and colon cancer .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacteria using the broth microdilution method. Results indicated an MIC (Minimum Inhibitory Concentration) as low as 16 µg/mL against E. coli, showcasing its potential as an antibiotic .
Case Study 2: Anticancer Activity
A recent publication in Cancer Letters explored the effects of the compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours, indicating strong anticancer properties .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phenyl group and sulfonamide group may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
Target Compound vs. Evidence-Based Analogues
Key Observations :
- The target compound’s 2H-triazole is rare compared to the 1H-triazole in compounds (e.g., 6a–6c), which may alter hydrogen bonding and metabolic stability .
- ’s bis-sulfonamide design enhances polarity but may reduce membrane permeability compared to the mono-sulfonamide target compound .
- and highlight sulfonamide/acetamide hybrids with heteroaromatic systems, suggesting versatility in target engagement .
Insights :
- The target compound’s synthesis likely parallels ’s CuAAC protocol, though yields depend on alkyne/azide reactivity .
- ’s high yield (78%) for sulfonamide coupling suggests efficient methods for analogous targets .
Physicochemical Properties
Analysis :
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[b][1,4]dioxine core with a sulfonamide group and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 398.46 g/mol. The presence of the triazole ring is particularly relevant for its biological activity, as this moiety is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of "Click" chemistry to form the triazole ring through the reaction of azides and alkynes. This method is favored for its efficiency and high yield in producing compounds with complex structures.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HEPG2 | 0.81 |
| MCF7 | 1.25 |
| A549 | 0.95 |
These values indicate that the compound is particularly potent against liver cancer cells (HEPG2), suggesting a mechanism that may involve inhibition of specific pathways related to tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as methionine aminopeptidase type II, which plays a crucial role in cancer cell survival and proliferation .
- Targeting Signaling Pathways : The compound may interfere with key signaling pathways involved in cell cycle regulation and apoptosis, including those mediated by growth factors and kinases.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis through the accumulation of ROS.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study 1 : A study involving xenograft models demonstrated that treatment with N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide resulted in significant tumor regression compared to control groups.
- Study 2 : In vitro studies using MCF7 breast cancer cells showed that the compound induced G0/G1 phase arrest, suggesting its potential role as a cell cycle inhibitor.
Q & A
Q. What are the critical synthetic pathways for this compound, and how can intermediates be characterized?
The synthesis of this sulfonamide-triazole hybrid likely involves multi-step reactions, including sulfonamide formation, triazole ring construction (e.g., via click chemistry), and purification via recrystallization. Key intermediates should be characterized using 1H/13C NMR to confirm regiochemistry (e.g., triazole substitution pattern) and IR spectroscopy to validate functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) . Elemental analysis (C, H, N, S) ensures stoichiometric accuracy, as demonstrated in analogous triazole derivatives .
Q. Which analytical methods are essential for verifying structural integrity and purity?
- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.
- HPLC with UV/Vis detection assesses purity (>95% is typical for bioactive compounds), with mobile phases optimized for sulfonamide solubility (e.g., acetonitrile/water with 0.1% TFA) .
- X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in the dihydrodioxine moiety .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally similar 1,2,4-triazole sulfonamides . For neurological targets, employ GABA receptor binding assays (e.g., radioligand displacement) to evaluate anticonvulsant potential, as seen in quinazolinone derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yield and selectivity?
Apply response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) with 3–5 factors reduces experimental runs while identifying interactions between parameters like triazole cyclization efficiency and sulfonamide stability . Statistical validation via ANOVA distinguishes significant factors (p < 0.05) .
Q. What computational tools predict reactivity and guide synthetic route design?
- Quantum mechanical calculations (DFT) simulate transition states to prioritize pathways with lower activation energy (e.g., triazole vs. tetrazole formation) .
- Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal conditions for sulfonamide coupling, as implemented in ICReDD’s workflow for reaction discovery .
Q. How can structure-activity relationship (SAR) studies improve target affinity?
- Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between sulfonamide and enzyme active sites).
- Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with bioactivity data using regression analysis .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Introduce ionizable groups (e.g., tertiary amines) or prodrugs (e.g., esterification of sulfonamide).
- Co-crystallization with cyclodextrins improves solubility, as demonstrated for dihydrodioxine-containing APIs .
Q. How do in vitro metabolic assays inform pharmacokinetic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
